molecular formula C9H7N2NaO B12667949 Sodium p-(1H-imidazol-1-yl)phenolate CAS No. 71662-40-3

Sodium p-(1H-imidazol-1-yl)phenolate

Cat. No.: B12667949
CAS No.: 71662-40-3
M. Wt: 182.15 g/mol
InChI Key: NCJDARDSMOQBNV-UHFFFAOYSA-M
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Description

Sodium p-(1H-imidazol-1-yl)phenolate is a sodium salt derivative of a phenolic compound substituted at the para position with a 1H-imidazole group. The imidazole substituent distinguishes it from simpler phenolic salts, enabling unique reactivity and biological interactions.

Properties

CAS No.

71662-40-3

Molecular Formula

C9H7N2NaO

Molecular Weight

182.15 g/mol

IUPAC Name

sodium;4-imidazol-1-ylphenolate

InChI

InChI=1S/C9H8N2O.Na/c12-9-3-1-8(2-4-9)11-6-5-10-7-11;/h1-7,12H;/q;+1/p-1

InChI Key

NCJDARDSMOQBNV-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1N2C=CN=C2)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Ullmann Coupling Reaction

  • Raw Materials: p-Bromoanisole and imidazole are used as starting materials.
  • Catalysts: Copper-based catalysts such as cuprous oxide (Cu2O) or cuprous iodide (CuI) are employed.
  • Bases: Alkali bases like potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), sodium carbonate (Na2CO3), or sodium hydroxide (NaOH) are used.
  • Solvents: Polar aprotic solvents such as N-methylpyrrolidone (NMP), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are preferred, with NMP being optimal.
  • Reaction Conditions: The reaction is typically conducted at 110–140 °C for 6–15 hours under stirring.
  • Process: The Ullmann reaction forms 1-(4-methoxyphenyl)-1H-imidazole by coupling the imidazole nitrogen to the aromatic ring of p-bromoanisole.

Post-Reaction Workup and Purification

  • After completion, the reaction mixture is filtered to remove solids.
  • The organic phase is extracted using solvents such as ethyl acetate.
  • Saturated saline solution is added to the organic phase to facilitate phase separation.
  • The organic layer is dried and concentrated by rotary evaporation.
  • Crystallization is performed using methyl tert-butyl ether to isolate 1-(4-methoxyphenyl)-1H-imidazole with yields ranging from 48% to 74% depending on conditions.

Demethylation to 4-(Imidazole-1-yl)phenol

  • Reagent: Boron tribromide (BBr3) in dichloromethane is used for demethylation.
  • Conditions: The reaction is carried out under an inert atmosphere (nitrogen or argon) at low temperatures (0 to -10 °C) with slow addition of BBr3, followed by warming to room temperature and stirring for 12 hours.
  • Quenching: The reaction mixture is quenched by slow addition to ice-water.
  • Neutralization: Sodium bicarbonate is used to adjust pH and precipitate the product.
  • Purification: The crude product is filtered and recrystallized from tert-butanol.
  • Yield and Purity: The demethylation step yields 4-(imidazole-1-yl)phenol with yields around 65–76% and purity exceeding 99.5%.

Conversion to Sodium p-(1H-imidazol-1-yl)phenolate

  • The phenol group of 4-(imidazole-1-yl)phenol is neutralized with sodium hydroxide in aqueous solution.
  • This "one-pot" aqueous phase reaction avoids organic solvents, simplifying the process and reducing costs.
  • The sodium salt crystallizes as a white solid, consistent with high purity standards.
  • This method aligns with general phenolate salt preparation techniques, where phenol reacts with NaOH to form sodium phenolate salts.

Summary of Key Experimental Data

Step Conditions/Details Yield (%) Purity (%) Notes
Ullmann Reaction p-Bromoanisole:imidazole = 1:1 to 1:1.5; CuO or CuI catalyst (5-10 mol%); K2CO3 or Cs2CO3 base; NMP solvent; 120 °C, 12 h 48–74 - Higher yield with Cs2CO3 and NMP
Extraction & Crystallization Ethyl acetate extraction, saturated saline wash, methyl tert-butyl ether crystallization - - Efficient removal of copper residues
Demethylation with BBr3 1.0 M BBr3 in DCM, 0 to -10 °C, 12 h, inert atmosphere 65–76 >99.5 High purity white solid product
Sodium Salt Formation Reaction of phenol with NaOH in aqueous phase ("one-pot") - - Avoids organic solvents, cost-effective

Advantages of the Described Method

  • High Purity: The product is white and free from copper ion contamination, unlike prior art methods that yield colored products due to metal residues.
  • Simplified Post-Treatment: No need for extensive solvent extraction or column chromatography; recrystallization suffices.
  • Industrial Feasibility: Uses inexpensive starting materials and common solvents, suitable for scale-up.
  • Environmental and Cost Benefits: The aqueous phase neutralization step reduces the use of toxic and expensive organic solvents.

Detailed Reaction Scheme Overview

  • Ullmann Coupling:

    $$
    \text{p-Bromoanisole} + \text{Imidazole} \xrightarrow[\text{Base}]{\text{Cu catalyst, NMP, 120 °C}} 1-(4-\text{methoxyphenyl})-1H-\text{imidazole}
    $$

  • Demethylation:

    $$
    1-(4-\text{methoxyphenyl})-1H-\text{imidazole} \xrightarrow[\text{BBr}_3]{\text{DCM, 0 °C to RT}} 4-(\text{imidazole-1-yl})\text{phenol}
    $$

  • Neutralization:

    $$
    4-(\text{imidazole-1-yl})\text{phenol} + \text{NaOH} \rightarrow \text{this compound}
    $$

Research Findings and Comparative Analysis

  • The patented method (CN113512003A) demonstrates superior product quality compared to prior art, which used direct Ullmann coupling of p-bromophenol and imidazole, resulting in colored impurities and copper residues.
  • The two-step method with demethylation yields a white, high-purity product with a total yield around 60%.
  • Comparative examples using hydrobromic acid for demethylation resulted in lower purity and colored products.
  • The use of cesium carbonate as base and NMP as solvent improves yield and reaction efficiency.
  • The sodium salt preparation in aqueous phase is consistent with established phenolate salt synthesis, offering a green chemistry advantage.

This comprehensive preparation method for this compound is well-documented, industrially viable, and produces a high-purity product suitable for applications in chemical synthesis, bioengineering, and analytical fields.

Chemical Reactions Analysis

Types of Reactions: Sodium p-(1H-imidazol-1-yl)phenolate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biological Applications

Sodium p-(1H-imidazol-1-yl)phenolate has been investigated for its antimicrobial properties . Compounds containing imidazole and phenolic groups are often noted for their effectiveness against a range of pathogens, including Gram-positive bacteria and fungi. Studies suggest that this compound may serve as a promising candidate for developing new antimicrobial agents due to its structural features that enhance biological activity.

Additionally, the compound's antioxidant properties are noteworthy. Phenolic compounds are well-known for their ability to scavenge free radicals, which can contribute to their therapeutic efficacy in preventing oxidative stress-related diseases.

Medicinal Chemistry

In the realm of medicinal chemistry , this compound has been explored as a potential lead compound for drug development. Its dual functionalities—imidazole and phenolate—may provide unique reactivity profiles that can be exploited in synthesizing novel therapeutic agents. For instance, structure-activity relationship studies have shown that modifications to the imidazole ring can significantly enhance the potency of related compounds against specific biological targets .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeIC50 Value (nM)Reference
This compoundAntimicrobialTBD
4-AminoantipyrineAnalgesicTBD
4-Phenyl-imidazoleAromatase Inhibitor0.028

Synthetic Utility

This compound is also recognized for its role in organic synthesis. It can act as a ligand in coordination chemistry , facilitating various reactions due to its ability to coordinate with metal ions. The synthesis of this compound typically involves straightforward organic reactions, allowing for efficient production and functionalization.

Synthesis Overview

The synthesis generally follows these steps:

  • Preparation of the imidazole and phenolic precursors.
  • Reaction under suitable conditions (e.g., using sodium hydroxide) to yield this compound.
  • Purification through recrystallization to achieve high purity levels (>99%) without significant residual metals .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in drug discovery and development:

  • A study demonstrated that derivatives of imidazole exhibit significant inhibition against aromatase and steroid sulfatase, suggesting that this compound could be modified to enhance these effects further .
  • Another research focused on the binding interactions of imidazole derivatives with target proteins, illustrating how structural modifications can lead to improved pharmacological profiles .

Mechanism of Action

The mechanism of action of sodium p-(1H-imidazol-1-yl)phenolate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a useful ligand in metalloprotein studies. Additionally, the phenolate group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, toxicological, and functional differences between Sodium p-(1H-imidazol-1-yl)phenolate and structurally related compounds:

Compound Name Structural Features Toxicity Data Applications Key References
This compound Phenolate ion with para-substituted imidazole; sodium counterion. No direct data available. Likely moderate toxicity due to phenolic and imidazole moieties. pH-responsive materials, drug synthesis (inference from analogs).
Sodium 4-(methoxycarbonyl)phenolate Phenolate with para-methoxycarbonyl group; sodium counterion. - NOAEL (rat): ≥250 mg/kg/day (no reproductive toxicity).
- Causes serious eye damage in rabbits .
Stabilizer in formulations, low toxicity in repeated doses.
Sodium phenolate n-hydrate Basic sodium salt of phenol; hydrated form. No specific data provided. Phenol derivatives generally exhibit moderate toxicity. Industrial synthesis, intermediate in organic reactions.
Ethyl 1H-imidazole-1-acetate Ethyl ester with imidazole-acetate structure. No toxicity data provided. Imidazole derivatives often show low acute toxicity. Pharmaceutical intermediates, agrochemicals.
4-Hydroxybenzoic acid–1H-imidazole (1/1) Co-crystal of 4-hydroxybenzoic acid and imidazole. Not reported. Structural studies, coordination chemistry.

Key Findings:

Unlike Sodium phenolate n-hydrate, the para-substituted imidazole in the target compound likely increases its solubility in polar solvents and reactivity in polymer synthesis .

Toxicity Profile: Sodium 4-(methoxycarbonyl)phenolate is non-toxic in repeated doses (NOAEL ≥250 mg/kg/day in rats) but causes severe eye irritation . This contrasts with the inferred moderate toxicity of this compound, which may require similar safety precautions.

Functional Applications: Ethyl 1H-imidazole-1-acetate’s use in pharmaceuticals highlights the role of imidazole derivatives in drug design, suggesting analogous applications for this compound in prodrug formulations . Sodium 4-(methoxycarbonyl)phenolate’s stability and low toxicity make it suitable for industrial use, whereas the target compound’s pH sensitivity may favor niche applications in smart materials .

Biological Activity

Sodium p-(1H-imidazol-1-yl)phenolate is a compound that has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of both an imidazole ring and a phenolate group. The synthesis typically involves the reaction of p-(1H-imidazol-1-yl)phenol with sodium hydroxide in an aqueous medium, resulting in the formation of the sodium salt. This reaction is crucial for enhancing the compound's solubility, making it suitable for various applications in biological research and industrial processes.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The imidazole ring can coordinate with metal ions, which is significant in metalloprotein studies. Additionally, the phenolate group facilitates hydrogen bonding and electrostatic interactions, contributing to its biological effects.

Key Mechanisms:

  • Enzyme Inhibition: The compound has been studied for its potential as an enzyme inhibitor, particularly in relation to cancer therapies.
  • Metal Coordination: Its imidazole structure allows it to act as a ligand, influencing metalloprotein functionality.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, studies have reported minimum inhibitory concentrations (MICs) indicating significant antibacterial activity .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus75
Escherichia coli125
Pseudomonas aeruginosa150

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its potential to inhibit various cancer cell lines. For instance, it has been shown to have IC50 values comparable to established chemotherapeutics in specific cancer types .

Cancer Cell Line IC50 (µM)
MCF-7 (breast cancer)0.7
HepG2 (liver cancer)18.3
SGC-7901 (stomach cancer)30.0

Study on Anticancer Properties

A significant study focused on the inhibition of thymidylate synthase by this compound revealed that it displayed high inhibitory potential against human thymidylate synthase with an IC50 value of 0.62 μM, outperforming conventional drugs like raltitrexed . This suggests a promising avenue for developing new anticancer therapies.

Enzyme Interaction Research

Further investigations into the compound's interaction with enzymes have shown that it can modulate nitric oxide production in macrophages, enhancing tumoricidal and bactericidal activities . This mechanism underlines its potential role in inflammatory responses and immune modulation.

Applications in Research and Industry

This compound serves multiple roles across different fields:

  • As a Ligand: In coordination chemistry, it acts as a ligand for metal ions.
  • In Drug Development: Its enzyme inhibitory properties make it a candidate for novel drug formulations targeting cancer and infectious diseases.
  • Industrial Uses: It is utilized in synthesizing dyes and pigments due to its chemical reactivity.

Q & A

Q. What experimental protocols are recommended for assessing the developmental toxicity of sodium p-(1H-imidazol-1-yl)phenolate?

Developmental toxicity testing should follow standardized guidelines such as OECD Test Guideline 414 , which involves oral administration in animal models (e.g., rabbits) at varying doses (e.g., 3–300 mg/kg bw/d). Observations focus on maternal health, foetal viability, and morphological abnormalities. A no-observed-effect level (NOEL) of ≥300 mg/kg bw/d was reported for sodium 4-(methoxycarbonyl)phenolate, a structurally analogous compound, suggesting low developmental risk under controlled conditions .

Q. How can this compound be synthesized, and what purification methods are effective?

A common synthesis route involves reacting imidazole derivatives with halogenated precursors in anhydrous dimethyl sulfoxide (DMSO) using sodium hydride (NaH) as a base. For example, 6-(1H-imidazol-1-yl)-hexan-1-ol was synthesized via nucleophilic substitution at 100°C with a 45% yield. Purification typically employs column chromatography (silica gel, 200–250 mesh) or recrystallization, monitored by TLC with solvent systems like ethyl acetate:hexane (6:4 v/v) .

Q. What analytical methods are used to quantify sodium phenolate derivatives in biological or environmental matrices?

Sodium phenolate derivatives can be measured via chemiluminescent assays or enzymatic methods. For example, urease activity assays utilize sodium phenolate as a substrate in citrate buffer (pH 6.7), with quantification based on colorimetric or fluorometric detection .

Advanced Research Questions

Q. How can researchers address discrepancies in reported NOAEL/NOEL values for sodium phenolate derivatives across studies?

Variability in NOAEL/NOEL values (e.g., ≥250 mg/kg bw/day in rats vs. 300 mg/kg bw/day in rabbits) may arise from differences in species sensitivity, exposure duration, or metabolite profiles. To resolve contradictions, conduct comparative studies under identical conditions (e.g., OECD guidelines) and employ pharmacokinetic modeling to account for interspecies differences .

Q. What strategies optimize the stability of this compound in pH-responsive polymer systems?

Stability challenges in aqueous environments require covalent conjugation of the imidazole moiety to polymer backbones (e.g., acrylate-based matrices) to prevent hydrolysis. Characterization via NMR and FTIR confirms structural integrity, while dynamic light scattering (DLS) monitors aggregation under varying pH .

Q. How do computational methods enhance the design of imidazole-phenolate hybrids for catalytic or biomedical applications?

Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and binding affinities to biological targets. Molecular docking studies with enzymes (e.g., urease) validate interactions, guiding synthetic modifications to improve efficacy or reduce toxicity .

Methodological Considerations

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in toxicity studies?

Use Duncan’s multiple range test (p < 0.05) for post-hoc comparisons of treatment groups. For longitudinal data, mixed-effects models account for repeated measures, while Kaplan-Meier survival analysis evaluates time-dependent effects .

Q. How should researchers validate the purity of this compound batches?

Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) coupled with UV detection (λ = 254 nm). Confirmatory techniques include elemental analysis (C, H, N) and mass spectrometry (ESI-MS) to detect trace impurities .

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